An In-depth Technical Guide to the Chemical Properties of 2-Fluoroisobutyric Acid
An In-depth Technical Guide to the Chemical Properties of 2-Fluoroisobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoroisobutyric acid (2-FIBA), a structurally simple yet chemically significant molecule, holds a pivotal role as a versatile building block in modern organic synthesis and medicinal chemistry. The strategic incorporation of a fluorine atom at the α-position of isobutyric acid imparts unique physicochemical properties that profoundly influence its reactivity, acidity, and biological activity. This guide provides a comprehensive technical overview of the chemical properties of 2-Fluoroisobutyric acid, including its synthesis, spectroscopic characterization, reactivity, and applications, with a particular focus on its relevance in drug discovery and development. By synthesizing field-proven insights with established chemical principles, this document aims to serve as a critical resource for researchers leveraging this important fluorinated intermediate.
Introduction: The Significance of α-Fluorination
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[] 2-Fluoroisobutyric acid, also known as 2-fluoro-2-methylpropanoic acid, exemplifies the impact of α-fluorination on a carboxylic acid. The high electronegativity of the fluorine atom creates a strong inductive effect, influencing the acidity of the carboxyl group and the reactivity of the adjacent quaternary carbon. This seemingly minor structural modification opens up a vast chemical space for the synthesis of complex fluorinated compounds, making 2-FIBA a valuable intermediate in the production of pharmaceuticals and agrochemicals.[2]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of 2-Fluoroisobutyric acid is fundamental for its effective use in research and development.
Physical Properties
2-Fluoroisobutyric acid is typically a colorless to pale yellow liquid or a low-melting solid at room temperature.[3] It is soluble in water and various organic solvents, a property that facilitates its use in a wide range of reaction conditions.[4][]
| Property | Value | Source(s) |
| CAS Number | 63812-15-7 | [3] |
| Molecular Formula | C₄H₇FO₂ | |
| Molecular Weight | 106.10 g/mol | |
| Boiling Point | 57-58 °C at 10 mmHg | [3] |
| Density | ~1.120 g/cm³ | [3] |
| Refractive Index | ~1.3820-1.3880 @ 20 °C | [6] |
| pKa (Predicted) | 2.68 ± 0.10 | [3] |
Spectroscopic Characterization
While detailed spectral data from primary literature is scarce, the structural features of 2-Fluoroisobutyric acid allow for the prediction of its key spectroscopic signatures. Supplier data confirms the structure by NMR, though the raw data is not publicly provided.[7]
2.2.1. Infrared (IR) Spectroscopy
The IR spectrum of 2-Fluoroisobutyric acid is expected to be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is anticipated in the region of 3300-2500 cm⁻¹, which is typical for hydrogen-bonded carboxylic acids.[8] A strong C=O stretching vibration should appear around 1700-1725 cm⁻¹. For comparison, the C=O stretch in its non-fluorinated analog, isobutyric acid, is observed in this region.[8] The presence of the C-F bond would likely introduce a stretching vibration in the 1100-1000 cm⁻¹ region.
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two methyl groups are equivalent and would appear as a doublet due to coupling with the fluorine atom. The chemical shift of these protons would likely be around 1.5-1.7 ppm. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be concentration-dependent.
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¹³C NMR: The carbon NMR spectrum would show four distinct signals:
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The carbonyl carbon (C=O) would be the most downfield signal.
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The quaternary carbon bonded to fluorine (C-F) would appear as a doublet due to one-bond C-F coupling, which is typically large (in the range of 150-250 Hz).
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The two equivalent methyl carbons would appear as a doublet due to two-bond C-F coupling.
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Synthesis and Reactivity
Synthetic Methodologies
2-Fluoroisobutyric acid is commonly synthesized from its corresponding esters, such as methyl 2-fluoroisobutyrate or ethyl 2-fluoroisobutyrate, via hydrolysis. The esters themselves can be prepared through several routes. One patented industrial method involves the reaction of a 2-hydroxyisobutyrate with an excess of hydrogen fluoride.[6] This method is advantageous as it avoids the need for additional reagents and allows for the recycling of the fluorinating agent.[6]
Caption: General synthetic pathway to 2-Fluoroisobutyric acid.
Experimental Protocol: Synthesis of 2-Fluoroisobutyrate Ester (Conceptual)
This protocol is based on the general description in the cited patent and should be adapted and performed with extreme caution by qualified personnel due to the hazardous nature of hydrogen fluoride.
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Charging the Reactor: In a suitable autoclave, charge the 2-hydroxyisobutyrate ester.
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Addition of HF: Carefully add a 10- to 80-fold molar excess of anhydrous hydrogen fluoride.
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Reaction: Seal the autoclave and heat the reaction mixture to a temperature between 30-60 °C for 4-7 hours. The reaction proceeds under autogenous pressure.
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Work-up: After cooling, carefully vent the excess hydrogen fluoride. The crude product can then be purified by distillation to yield the 2-fluoroisobutyrate ester.
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Hydrolysis: The purified ester is then subjected to standard acid or base-catalyzed hydrolysis to afford 2-Fluoroisobutyric acid.
Chemical Reactivity
The chemical reactivity of 2-Fluoroisobutyric acid is primarily dictated by the carboxylic acid functionality. It undergoes typical reactions of carboxylic acids, such as esterification and conversion to the acid chloride. For instance, it can be reacted with oxalyl chloride or thionyl chloride to produce 2-fluoroisobutyryl chloride, a more reactive intermediate for amide bond formation.[4]
The presence of the α-fluoro substituent generally enhances the stability of the molecule compared to other α-halo carboxylic acids, which can be more prone to elimination or rearrangement reactions.
Stability and Degradation
2-Fluoroisobutyric acid is stable under normal storage conditions. However, as a corrosive material, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place. It is incompatible with strong oxidizing agents.
Applications in Drug Discovery and Development
2-Fluoroisobutyric acid is a valuable building block in the synthesis of active pharmaceutical ingredients (APIs).[12] The 2-fluoroisobutyryl moiety can be incorporated into larger molecules to improve their pharmacological properties.
A notable, albeit indirect, example of its relevance is in the context of the drug Lifitegrast , an LFA-1 antagonist used for the treatment of dry eye syndrome.[13] While not a direct precursor, impurities related to the synthesis of Lifitegrast have been characterized, highlighting the types of complex molecular architectures where such fluorinated building blocks are employed.[4] The introduction of the fluorinated isobutyric acid fragment can enhance metabolic stability by blocking potential sites of oxidation.
Caption: Role of 2-FIBA in pharmaceutical synthesis.
Safety and Handling
2-Fluoroisobutyric acid is classified as a hazardous material and must be handled with appropriate safety precautions.
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Hazards: It is corrosive and can cause severe skin burns and eye damage. It is also toxic if swallowed, in contact with skin, or if inhaled.[14]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection when handling this compound. All work should be conducted in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a corrosive-resistant container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[14]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
2-Fluoroisobutyric acid is a key fluorinated building block with significant utility in organic synthesis and medicinal chemistry. Its unique chemical properties, stemming from the α-fluoro substitution, make it an attractive component for the design of novel molecules with enhanced biological activity and metabolic stability. While a comprehensive experimental dataset for some of its properties, such as its pKa and detailed spectroscopic data, is not widely published, its established synthetic utility and commercial availability ensure its continued importance for researchers in the pharmaceutical and chemical industries. Further studies to fully characterize its stability and reactivity profile would be beneficial for its broader application.
References
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Daicel Pharma. (n.d.). Lifitegrast Impurities Manufacturers & Suppliers. Retrieved from Daicel Pharma Standards website. [Link]
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Stenutz. (n.d.). 2-fluoroisobutyric acid. Retrieved from Stenutz website. [Link]
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IJCRT.org. (2023). Stability Indicating Assay Method. Retrieved from IJCRT.org website. [Link]
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Wang, J., Song, M., Abusallout, I., & Hanigan, D. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology, 57(15), 6179–6187. [Link]
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Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365. [Link]
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Chew, K. Y., et al. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis, 199, 114035. [Link]
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